2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide
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Description
2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H28N6O3 and its molecular weight is 376.461. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Biological Evaluation
The study by Micouin et al. (1994) on asymmetric synthesis provides insights into the synthesis of 3-substituted piperidines from chiral non-racemic lactams, which is relevant for compounds structurally related to "2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide." This research highlights the importance of optical purity in the synthesis of complex organic compounds, which can be crucial for their biological activity and therapeutic potential (Micouin et al., 1994).
Antimicrobial Nano‐Materials
Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, revealing that compounds with piperidine structures exhibit significant antimicrobial properties, especially against fungi. This study underscores the potential of such compounds in developing new antimicrobial agents, which could be relevant for research on "this compound" (Mokhtari & Pourabdollah, 2013).
Enzyme Inhibition Studies
Khalid et al. (2014) synthesized N-aryl/aralkyl substituted-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated their activities against various enzymes. This research is indicative of the biochemical applications of piperidine derivatives, providing a basis for the development of enzyme inhibitors that could have therapeutic applications (Khalid et al., 2014).
Therapeutic Potentials
Shibuya et al. (2018) discovered a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating the therapeutic potential of compounds with piperazine structures in treating diseases involving ACAT-1 overexpression. This research suggests that similar structures, including "this compound," could be explored for their therapeutic value (Shibuya et al., 2018).
Properties
IUPAC Name |
2-[3-methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3/c1-12(2)7-10-23-14-15(20-17(23)22-8-5-4-6-9-22)21(3)18(27)24(16(14)26)11-13(19)25/h12H,4-11H2,1-3H3,(H2,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWOZONZPVNRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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